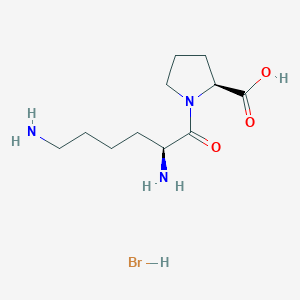
H-Lys-Tyr-OH acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Tyr-OH acetate (HTOAc) is an acetylated peptide composed of lysine, tyrosine, and hydroxy groups. It is a small synthetic molecule that has been studied for its potential therapeutic applications in the field of biochemistry, pharmacology, and medicine. HTOAc has been used in a variety of scientific research applications, such as drug delivery, gene expression, and protein engineering. In addition, HTOAc has been found to possess biochemical and physiological effects that make it a promising compound for biomedical research.
Wissenschaftliche Forschungsanwendungen
H-Lys-Tyr-OH acetate has been used in a variety of scientific research applications. It has been used in drug delivery systems to target specific cells or tissues, and has been found to be an effective vehicle for delivering drugs to the brain. In addition, this compound has been used in gene expression studies to study the regulation of gene expression in cells, and has been found to be a useful tool for studying the regulation of gene expression in cancer cells. This compound has also been used in protein engineering studies to modify proteins, and has been found to be an effective tool for modifying proteins to improve their properties.
Wirkmechanismus
The mechanism of action of H-Lys-Tyr-OH acetate is not fully understood. However, it is believed that the acetyl group of this compound binds to the amino group of the peptide, forming an acetylated peptide. This acetylated peptide is then able to interact with various molecules in the cell, such as proteins and DNA, which may lead to changes in gene expression or protein structure.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the expression of genes involved in cell proliferation and apoptosis, and has been found to have anti-inflammatory and anti-cancer effects. In addition, this compound has been found to modulate the activity of enzymes involved in metabolism, and has been found to have anti-oxidant and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of H-Lys-Tyr-OH acetate in laboratory experiments has several advantages. It is a cost-effective and efficient method for synthesizing peptides, and can be used to synthesize a variety of peptides. In addition, this compound is a small synthetic molecule that can be easily manipulated and modified to suit the needs of the experiment. However, there are also some limitations to the use of this compound in laboratory experiments. It is not always possible to predict the effects of this compound on proteins or DNA, and the effects may vary depending on the experimental conditions. In addition, this compound may not be suitable for use in certain experiments due to its toxicity.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of H-Lys-Tyr-OH acetate. For example, further research is needed to better understand the mechanism of action of this compound and its effects on proteins and DNA. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its use as a drug delivery system or as a tool for gene expression studies. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for use in laboratory experiments.
Synthesemethoden
H-Lys-Tyr-OH acetate is synthesized through a process known as solid-phase peptide synthesis (SPPS). This method involves the use of a solid support material, such as a resin, to which the peptide is attached. The peptide is then cleaved from the resin and acetylated with acetic anhydride. SPPS is a cost-effective and efficient method for synthesizing peptides, and has been used to synthesize a variety of peptides, including this compound.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.C2H4O2/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10;1-2(3)4/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);1H3,(H,3,4)/t12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYIAQSZRKAHBH-QNTKWALQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)










